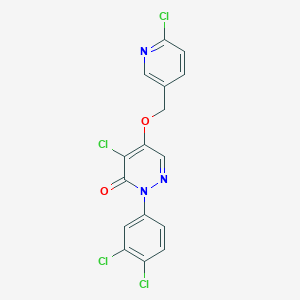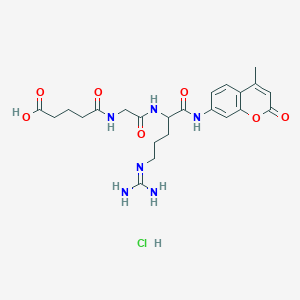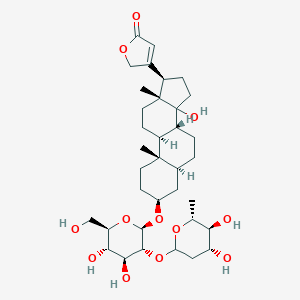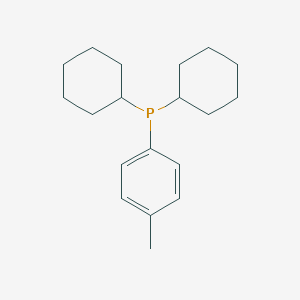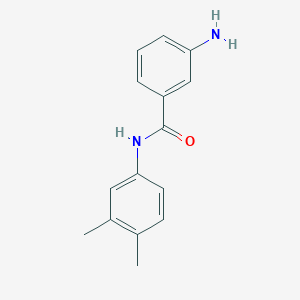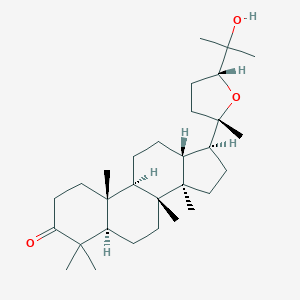
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride is a chemical compound with the molecular formula C21H29ClN2O2 and a molecular weight of 376.9 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride involves several steps. One common method includes the reaction of 1,1-diphenylbutylcarbamic acid with 2-dimethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound can bind to muscarinic receptors, causing inhibition of acetylcholine binding and resulting in anticholinergic effects .
Comparison with Similar Compounds
1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride can be compared with similar compounds such as:
Cyclopentolate: Both compounds have anticholinergic properties and are used in medical applications.
2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer synthesis and shares some chemical properties with 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride.
The uniqueness of 1,1-Diphenylbutylcarbamic acid 2-dimethylaminoethyl ester hydrochloride lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
101491-78-5 |
|---|---|
Molecular Formula |
C21H29ClN2O2 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-4-15-21(18-11-7-5-8-12-18,19-13-9-6-10-14-19)22-20(24)25-17-16-23(2)3;/h5-14H,4,15-17H2,1-3H3,(H,22,24);1H |
InChI Key |
ZUAZLBFYMXVODD-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)OCC[NH+](C)C.[Cl-] |
Synonyms |
2-(1,1-diphenylbutylcarbamoyloxy)ethyl-dimethyl-azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




